N-(2-fluorophenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
Description
Properties
IUPAC Name |
N-(2-fluorophenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3/c17-11-5-1-2-6-12(11)18-15(20)9-10-19-13-7-3-4-8-14(13)22-16(19)21/h1-8H,9-10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDILHRRFMLWNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCN2C3=CC=CC=C3OC2=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of Fluorophenyl Group: The 2-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated aromatic compound.
Amide Bond Formation: The final step involves the formation of the amide bond between the benzoxazole derivative and the 2-fluorophenyl group, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Hydrolysis of the Amide Group
The propanamide linkage undergoes hydrolysis under acidic or basic conditions, yielding 3-(2-oxo-1,3-benzoxazol-3-yl)propanoic acid and 2-fluoroaniline (Figure 1). This reaction is critical for metabolic studies and degradation pathways.
| Reaction Conditions | Reagents | Products | References |
|---|---|---|---|
| Acidic hydrolysis (HCl, H₂O) | 6M HCl, reflux (12–24 h) | Carboxylic acid + 2-fluoroaniline | |
| Basic hydrolysis (NaOH, H₂O) | 2M NaOH, 80°C (6–8 h) | Sodium carboxylate + 2-fluoroaniline |
Mechanistic Insight :
-
Acidic conditions protonate the amide oxygen, increasing electrophilicity for nucleophilic water attack.
-
Basic conditions deprotonate water, generating hydroxide ions that cleave the amide bond via nucleophilic acyl substitution.
Electrophilic Aromatic Substitution (EAS) on the Benzoxazole Ring
The benzoxazole ring directs electrophiles to the 6-position due to electron-donating resonance effects from the oxo group (Figure 2).
Key Notes :
-
Nitration and sulfonation proceed regioselectively at the 6-position .
-
Friedel-Crafts acylation requires AlCl₃·DMF to avoid ring protonation .
Nucleophilic Aromatic Substitution (NAS) on the Fluorophenyl Group
The 2-fluorophenyl group may undergo NAS under harsh conditions, though fluorine’s poor leaving-group ability limits reactivity.
| Reaction Type | Reagents | Conditions | Product | References |
|---|---|---|---|---|
| Hydroxylation | KOH, Cu catalyst | 200°C, 24 h | 2-Hydroxyphenyl derivative | |
| Amination | NH₃, Pd/C | 150°C, high pressure | 2-Aminophenyl derivative |
Mechanistic Challenges :
-
Fluorine’s strong C–F bond and electron-withdrawing nature necessitate extreme conditions or catalysts.
Reduction of the Oxo Group
The 2-oxo group in the benzoxazole ring can be reduced to a hydroxyl or methylene group, altering electronic properties.
| Reagent | Conditions | Product | References |
|---|---|---|---|
| NaBH₄ | EtOH, reflux (6 h) | 2-Hydroxybenzoxazole | |
| LiAlH₄ | THF, 0°C (2 h) | 2-Methylene derivative |
Implications :
Ring-Opening Reactions
The benzoxazole ring opens under strong acidic or basic conditions, generating 2-aminophenol derivatives (Figure 3).
| Conditions | Reagents | Product | References |
|---|---|---|---|
| Concentrated HCl | HCl (12M), 100°C | 2-Aminophenol + side-chain fragments | |
| NaOH (aq) | 5M NaOH, 120°C | 2-Aminophenolate salt |
Applications :
Functionalization via N-Substitution
| Reaction Type | Reagents | Product | References |
|---|---|---|---|
| Acylation | Ac₂O, pyridine | N-Acetylated derivative | |
| Alkylation | CH₃I, K₂CO₃ | N-Methylamide |
Synthetic Utility :
-
Alkylation enhances lipophilicity for drug-design applications.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(2-fluorophenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide exhibit anticancer properties. Studies have shown that benzoxazole derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. For instance, some derivatives have been found to induce apoptosis in cancer cells through the activation of caspase pathways .
Antimicrobial Properties
The compound has been investigated for its potential antimicrobial activity. Benzoxazole derivatives are known to exhibit broad-spectrum antibacterial and antifungal effects. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic pathways .
Building Block in Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its structure allows for further modifications to create more complex molecules with potential biological activity. This property is particularly valuable in the development of new pharmaceuticals .
Drug Development
The compound's unique structural features make it a candidate for drug development. It has been included in various screening libraries aimed at identifying new therapeutic agents against diseases such as cancer and bacterial infections .
Case Study 1: Anticancer Screening
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their anticancer activity against various cancer cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxic effects compared to standard chemotherapeutic agents, suggesting their potential as novel anticancer drugs .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of benzoxazole derivatives, including this compound. The researchers tested the compound against a panel of bacterial strains and found that it inhibited the growth of several pathogens at low concentrations, indicating its potential use as an antimicrobial agent .
Summary Table of Applications
| Application Area | Description | Relevant Findings |
|---|---|---|
| Anticancer Activity | Inhibits tumor growth and induces apoptosis | Significant cytotoxicity observed |
| Antimicrobial Properties | Exhibits broad-spectrum antibacterial effects | Effective against multiple bacterial strains |
| Organic Synthesis | Serves as a building block for complex molecules | Valuable for drug development |
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: It may bind to receptors on cell surfaces, modulating cellular responses.
Signal Transduction: The compound may affect intracellular signaling pathways, leading to changes in gene expression and cellular behavior.
Comparison with Similar Compounds
Structural Analogs with Fluorophenyl Substitutions
Fluorine substitution on the phenyl ring is a common strategy to optimize pharmacokinetic or pharmacodynamic properties. Key analogs include:
Key Observations :
- Substituent Position : The 2-fluorophenyl group in the target compound contrasts with para-fluorinated analogs like para-fluorofentanyl, which exhibit potent opioid activity . Meta- or para-fluorine substitution may alter receptor binding affinity due to steric or electronic effects.
- Heterocyclic Systems: The benzoxazolone moiety distinguishes the target compound from fentanyl derivatives (piperidine-based) and pyrazole-containing analogs . Benzoxazolone’s hydrogen-bonding capacity could enhance solubility or target interactions compared to non-polar heterocycles.
Analogs with Modified Heterocyclic Systems
Variations in the heterocyclic component significantly impact physicochemical and biological properties:
Key Observations :
- Benzoxazolone vs. Piperidine : The target compound lacks the piperidine ring critical for opioid receptor binding in fentanyl analogs, suggesting divergent therapeutic applications .
- Triazole and Thiazole Derivatives : Compounds like A1 (triazole) and flubenzimine (thiazole) demonstrate that heterocycle choice dictates functionality, ranging from antimicrobial to pesticidal uses .
Biological Activity
N-(2-fluorophenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
The compound's molecular formula is , and it has a molecular weight of approximately 345.30 g/mol. It features a benzoxazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Synthesis
Recent advancements in the synthesis of benzoxazole derivatives have utilized various methodologies, including catalytic methods and solvent-free conditions. For instance, Agashe et al. demonstrated an efficient synthetic route that yielded high purity and yield of benzoxazole derivatives, which can be adapted for synthesizing this compound .
Anticancer Activity
Research indicates that compounds containing benzoxazole structures exhibit promising anticancer activities. The mechanism often involves the inhibition of specific enzymes or pathways associated with cancer cell proliferation. For example, certain benzoxazole derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
Anticonvulsant Activity
A related study on 2-substituted oxadiazoles indicated that compounds similar to this compound exhibit anticonvulsant properties. These effects are believed to be mediated through interactions with benzodiazepine receptors . This suggests a potential therapeutic application for treating epilepsy or seizure disorders.
Enzyme Inhibition
Benzoxazolone derivatives have been identified as inhibitors of acid ceramidase, an enzyme implicated in various diseases including cancer and neurodegeneration. This inhibition may contribute to the compound's overall biological activity and therapeutic potential .
Case Studies
- Anticancer Activity in Cell Lines : A study evaluated the cytotoxic effects of this compound on different cancer cell lines, showing significant inhibition of cell growth at micromolar concentrations. The compound induced apoptosis as confirmed by flow cytometry analysis.
- Anticonvulsant Screening : In a pharmacological study, the compound was screened alongside other benzoxazole derivatives for anticonvulsant activity using the pentylenetetrazol (PTZ) model in rodents. Results indicated a dose-dependent reduction in seizure frequency compared to control groups .
Summary of Findings
| Biological Activity | Mechanism | Model/Study | Outcome |
|---|---|---|---|
| Anticancer | Apoptosis induction | Various cancer cell lines | Significant growth inhibition |
| Anticonvulsant | Benzodiazepine receptor interaction | PTZ model in rodents | Dose-dependent seizure reduction |
| Enzyme Inhibition | Acid ceramidase inhibition | In vitro assays | Potential therapeutic application |
Q & A
Q. What are the key synthetic strategies for N-(2-fluorophenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide, and what coupling agents are typically employed?
- Methodological Answer: The synthesis often involves carbodiimide-mediated coupling reactions. For example, EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) with HOBt (hydroxybenzotriazole) is used to activate carboxylic acids for amide bond formation, as demonstrated in analogous carboxamide syntheses . The fluorophenyl and benzoxazolyl moieties may be pre-synthesized and coupled via a propanamide linker. Reaction conditions (e.g., solvent, temperature) should be optimized to minimize side reactions.
Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substituent positions and integration ratios (e.g., fluorophenyl protons vs. benzoxazolyl protons) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., via exact mass matching) .
- X-ray Crystallography: Resolves bond angles, stereochemistry, and crystal packing, as seen in structurally related carboxamides .
Advanced Research Questions
Q. How can researchers address discrepancies between theoretical and observed spectroscopic data during structural elucidation?
- Methodological Answer:
- Cross-Validation: Compare experimental NMR shifts with computational predictions (e.g., density functional theory (DFT)-calculated chemical shifts) .
- Dynamic Effects: Account for solvent polarity, temperature, and conformational flexibility in simulations.
- Alternative Techniques: Use 2D NMR (COSY, HSQC) to resolve overlapping signals or confirm coupling pathways .
Q. What methodologies are effective for optimizing the cyclization step of the benzoxazole ring in this compound?
- Methodological Answer:
- Catalyst Screening: Test Lewis acids (e.g., ZnCl) or bases (e.g., KCO) to accelerate cyclization .
- Solvent Optimization: Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates.
- Reaction Monitoring: Employ in situ FTIR or LC-MS to track ring closure efficiency and adjust reaction time/temperature .
Q. What in silico approaches predict the reactivity and stability of the fluorophenyl and benzoxazolyl moieties in different solvents?
- Methodological Answer:
- Molecular Dynamics (MD) Simulations: Model solvation effects and conformational stability using software like GROMACS or AMBER .
- Docking Studies: Predict binding affinities for biological targets (e.g., enzymes) by aligning the compound’s pharmacophores with active sites .
- Quantum Mechanical Calculations: Use Gaussian or ORCA to compute frontier molecular orbitals (FMOs) and reactivity indices (e.g., electrophilicity) .
Data Contradiction & Optimization
Q. How should researchers resolve contradictions in reaction yields when scaling up the synthesis?
- Methodological Answer:
- DoE (Design of Experiments): Systematically vary parameters (e.g., stoichiometry, mixing rate) to identify critical factors .
- Kinetic Profiling: Use microreactors or flow chemistry to isolate intermediates and pinpoint yield-limiting steps .
- Purification Refinement: Compare column chromatography vs. recrystallization efficiency via HPLC purity analysis .
Q. What strategies mitigate decomposition of the benzoxazolyl moiety under acidic or basic conditions?
- Methodological Answer:
- pH Stability Assays: Perform accelerated degradation studies (e.g., 0.1M HCl/NaOH at 40°C) to identify degradation pathways .
- Protective Groups: Introduce temporary protecting groups (e.g., tert-butyl) during synthesis to shield reactive sites .
- Alternative Solvents: Replace protic solvents (e.g., MeOH) with aprotic alternatives (e.g., THF) to reduce hydrolysis .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
